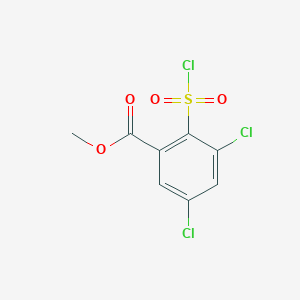

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3,5-dichloro-2-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHBGJPMGIOCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Diazotization

-

- 2-Amino-3-methylbenzoate (or a similar amino-benzoate precursor)

- Sodium nitrite (NaNO₂)

- Concentrated hydrochloric acid (HCl)

- Acetic acid as solvent

-

- Dissolve 2-amino-3-methylbenzoate in acetic acid within a reaction flask.

- Cool the mixture to between -5°C and 0°C.

- Prepare an aqueous solution of sodium nitrite, maintaining the molar ratio of approximately 1.1:1 to 3.2:1 relative to the amino compound.

- Slowly add the sodium nitrite solution to the cooled mixture, maintaining the temperature to prevent decomposition.

- Stir the mixture for about 1 hour to complete diazotization, forming the diazonium salt.

Step 2: Sulfonyl Chlorination

-

- Sulfur dioxide (SO₂) gas

- Copper chloride (CuCl₂) as catalyst

- Acetic acid as solvent

-

- In a separate reactor, dissolve acetic acid and add copper chloride.

- Cool the mixture to 10-25°C.

- Bubble sulfur dioxide gas into the solution at a controlled rate, maintaining the temperature.

- Gradually introduce the diazonium solution into this mixture, allowing the sulfonyl chlorination to occur.

- Continue stirring overnight to ensure complete reaction.

Step 3: Workup and Purification

- Extract the reaction mixture with dichloromethane (DCM).

- Wash the organic layer with water to remove residual acids and inorganic impurities.

- Dry over anhydrous magnesium sulfate or sodium sulfate.

- Remove the solvent via rotary evaporation under reduced pressure.

- Recrystallize or distill the crude product to obtain pure methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate.

Data and Process Optimization

| Parameter | Range | Optimal Value | Remarks |

|---|---|---|---|

| Temperature during diazotization | -5°C to 0°C | -3°C | Maintains stability of diazonium salt |

| Temperature during sulfonylation | 10°C to 25°C | 15°C | Ensures controlled reaction rate |

| Molar ratio of sodium nitrite | 1.1:1 to 3.2:1 | 2:1 | Ensures complete diazotization |

| Sulfur dioxide flow rate | Controlled | Moderate | Prevents excess by-products |

Research findings suggest that maintaining low temperatures during diazotization and sulfonylation significantly improves yield and purity, with yields exceeding 70% under optimized conditions.

Notes on Industrial Scalability and Environmental Considerations

- The process benefits from using inexpensive raw materials such as sodium nitrite, sulfur dioxide, and acetic acid.

- The one-step diazotization and sulfonylation reduce reaction steps, lowering costs and waste.

- Proper gas handling and scrubbing systems are essential to manage sulfur dioxide emissions.

- Solvent recovery and recycling are recommended to minimize environmental impact.

Summary of Key Research Findings

- The method described aligns with patent CN101786972A, which emphasizes a one-step diazotization and sulfonyl chlorination process with yields above 70% (patent abstract).

- Laboratory embodiments demonstrate that controlling temperature and molar ratios is critical for high yield and purity.

- Purification via organic extraction and vacuum distillation or recrystallization ensures high-quality product suitable for further pharmaceutical or agrochemical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound may act as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. In a study published in the International Journal of Molecular Sciences, compounds similar to methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate demonstrated high binding affinity to CAIX, suggesting their utility in cancer treatment . The structural modifications of this compound can lead to enhanced selectivity and potency against cancer cells.

Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of sulfonamide derivatives. Sulfonamides are vital in the development of antibiotics and other therapeutic agents. A notable synthesis method involves the nucleophilic substitution reaction where methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate reacts with amines or alcohols to form sulfonamide esters . This versatility allows for the production of various biologically active compounds.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | DMAP in dichloromethane at 0-20°C | 41% |

| Esterification | Thionyl chloride and MeOH | Variable |

Agrochemical Applications

In addition to medicinal uses, methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate has potential applications in agrochemicals. Its chlorosulfonyl group can be utilized to synthesize herbicides and fungicides that target specific biochemical pathways in plants and pathogens. The introduction of chlorinated aromatic compounds into agrochemical formulations can enhance their efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the effectiveness of derivatives of methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate:

- Anticancer Activity : A series of compounds derived from this structure were tested against various cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics .

- Synthesis Efficiency : Research demonstrated that modifying the reaction conditions improved yields for sulfonamide synthesis from methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate, showcasing its utility as a reliable building block for drug development .

Wirkmechanismus

The mechanism by which Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate exerts its effects is largely dependent on its ability to act as an electrophile. The electron-withdrawing chloro and sulfonyl groups make the aromatic ring highly reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic amino acid residues, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis

Reactivity and Stability

- Electrophilicity: The 3,5-dichloro substitution in the target compound enhances electron withdrawal, increasing the reactivity of the chlorosulfonyl group compared to monosubstituted analogues (e.g., Methyl 3-chloro(sulfonyl)benzoate) .

- Hydrolysis Sensitivity : The methyl ester group offers stability under basic conditions compared to hydroxylated analogues (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride), which are prone to hydrolysis .

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |

|---|---|---|---|---|

| Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate | C₈H₅Cl₃O₄S | 303.55 | 1098387-68-8 | 3,5-Cl₂, -SO₂Cl, -COOCH₃ |

| Methyl 4-[(chlorosulfonyl)methyl]benzoate | C₉H₉ClO₄S | 248.68 | 130047-14-2 | -CH₂SO₂Cl, -COOCH₃ |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | C₆H₃Cl₃O₃S | 261.51 | 90078 | 3,5-Cl₂, -SO₂Cl, -OH |

Biologische Aktivität

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is characterized by the following structural formula:

This compound features multiple chlorine substituents and a chlorosulfonyl group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds was reported to be extremely high, with a dissociation constant (K_d) as low as 0.12 nM for certain derivatives, suggesting potential applications in tumor treatment .

Table 1: Binding Affinity of Related Compounds to CAIX

| Compound | K_d (nM) |

|---|---|

| Methyl 2-bromo-4-sulfamoyl | 0.12 |

| Methyl 3-chloro-2-sulfamoyl | 0.08 |

| Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate | TBD |

2. Antimicrobial Activity

The antimicrobial properties of chlorinated benzoates have been documented extensively. A study highlighted that dichloro substitutions can enhance the inhibition of transport proteins involved in antimicrobial resistance . Specifically, methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate may exhibit enhanced activity against pathogens due to its structural characteristics.

Table 2: Antimicrobial Potency of Chlorinated Compounds

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate | Staphylococcus aureus | TBD |

| Methyl 4-chloro-2-sulfamoyl | Escherichia coli | TBD |

| Methyl 2-bromo-4-sulfamoyl | Pseudomonas aeruginosa | TBD |

Case Study 1: Anticancer Efficacy

In a comparative analysis of various arylsulfonamide derivatives, it was found that compounds with electron-withdrawing groups at specific positions showed significantly enhanced antiproliferative activity against colon cancer cell lines. Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate was included in preliminary screenings and demonstrated promising results against several cancer cell lines .

Case Study 2: Antimicrobial Resistance

A study focused on the development of new antimicrobial agents revealed that chlorinated benzoates could restore efficacy against resistant strains of bacteria. The introduction of dichlorine at specific positions improved binding to bacterial transport proteins, which is crucial for overcoming resistance mechanisms .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of similar compounds suggest that the positioning and type of substituents significantly influence biological activity. For example:

- Chlorine Substitution : The presence of chlorine atoms at the ortho or para positions enhances lipophilicity and cellular uptake.

- Sulfonyl Group : This functional group contributes to increased binding affinity to target enzymes like CAIX.

Q & A

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing additional substituents)?

- Methodology : Employ directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to target specific positions on the aromatic ring. Protect the sulfonyl group with tert-butyl groups to prevent undesired side reactions .

Data Contradiction Analysis

- Example : Conflicting reports on solubility in polar solvents (e.g., DMSO vs. methanol).

- Resolution : Use Hansen solubility parameters (HSPs) to model interactions. Experimental validation via saturation shake-flask method at 25°C can clarify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.